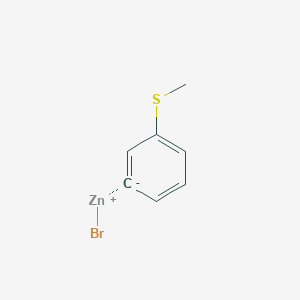![molecular formula C20H30BNO2 B14888615 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[222]octane is a complex organic compound that features a unique combination of boron and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane typically involves multiple steps. One common method starts with the preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl chloride, which is then reacted with 2-azabicyclo[2.2.2]octane under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, transition metal catalysts for hydroboration, and copper catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
Major products formed from these reactions include various boronic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl and amino groups, facilitating the formation of boron-oxygen and boron-nitrogen bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron compound with different substituents, used in borylation reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronic acid ester with applications in organic synthesis.
Uniqueness
What sets 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane apart is its bicyclic structure combined with the boron-containing dioxaborolane group. This unique structure provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C20H30BNO2 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H30BNO2/c1-19(2)20(3,4)24-21(23-19)17-9-5-15(6-10-17)13-22-14-16-7-11-18(22)12-8-16/h5-6,9-10,16,18H,7-8,11-14H2,1-4H3 |
InChI Key |
RNDWDYYXTAUUSU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CC4CCC3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)



![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)

![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)




